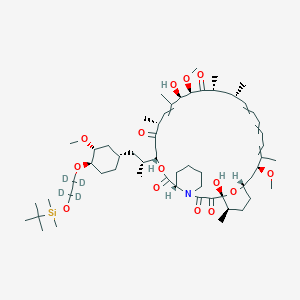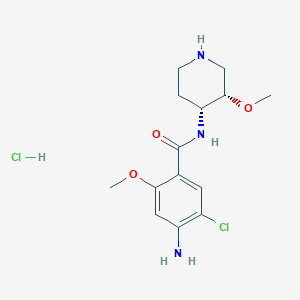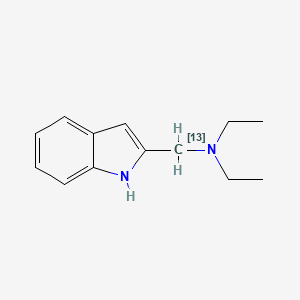
Norethindrone beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norethindrone beta-D-Glucuronide (NEB-DG) is a synthetic hormone used for a variety of research applications, including studies of its biochemical and physiological effects. It is a synthetic progestin and is a glucuronide conjugate of the progestin norethindrone. It is commonly used to study the effects of progestins on the body, as well as to study the effects of other hormones on the body. NEB-DG has been extensively studied in laboratory and clinical settings, and is widely used in research applications.
Scientific Research Applications
1. Genotoxic Potential
- Norethindrone has been identified as potentially genotoxic, activating p53 and phosphorylating H2AX in a dose-dependent manner, highlighting its potential carcinogenic risk. This genotoxicity was specific to norethindrone and not observed with related drugs (Gallmeier et al., 2005).
2. Metabolism and Accumulation
- Research on the accumulation of norethindrone and its metabolites, including glucuronide conjugates, in human plasma during contraceptive dosages revealed varying levels of accumulation and individual metabolic responses (Braselton et al., 1979).
3. Comparative Metabolism
- Studies comparing the metabolism of norethindrone with other contraceptive steroids showed extensive reduction and conjugation processes, circulating predominantly as sulfates and glucuronides, highlighting the complexity of steroid metabolism (Stanczyk & Roy, 1990).
4. Environmental Impact
- Norethindrone's presence in water environments poses a threat to aquatic organisms, affecting growth, sex differentiation, and gene expression in marine species, demonstrating the broader ecological implications of synthetic progestins (Dong et al., 2022).
5. Pharmacokinetics in Different Populations
- The pharmacokinetics of norethindrone vary among populations, with studies indicating differences in drug handling and metabolism based on socio-economic and nutritional factors, suggesting the need for tailored dosing strategies (Prasad et al., 1979).
6. Reproductive Effects in Aquatic Species
- Exposure to norethindrone in aquatic environments, even at low concentrations, significantly affects the reproduction and physiology of fish species, highlighting the compound's potent endocrine-disrupting capabilities (Paulos et al., 2010).
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Norethindrone beta-D-Glucuronide is involved in biochemical reactions that are crucial for various biological processes. It interacts with enzymes, proteins, and other biomolecules. For instance, it is known to be a substrate for the enzyme beta-glucuronidase , which hydrolyzes beta-D-glucuronide compounds. The nature of these interactions is complex and involves various biochemical pathways.
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors. It is a metabolite of Norethindrone , indicating its involvement in the metabolic pathways of this compound. Detailed information on the specific metabolic pathways that this compound is involved in is currently lacking.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O8/c1-3-26(34-24-21(30)19(28)20(29)22(33-24)23(31)32)11-9-18-17-6-4-13-12-14(27)5-7-15(13)16(17)8-10-25(18,26)2/h1,12,15-22,24,28-30H,4-11H2,2H3,(H,31,32)/t15-,16+,17+,18-,19-,20-,21+,22-,24-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOHDQNOAACQBL-GBJMIENCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@H]35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64701-11-7 |
Source


|
| Record name | Norethindrone glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064701117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORETHINDRONE GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM65UQA5TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)




![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)




